tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Description
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 1-oxa (oxygen) and 7-aza (nitrogen) heteroatom arrangement. The spiro[4.5]decane core is substituted with a tert-butyl carbamate group at the 7-position and a ketone (4-oxo) at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic pathways . Its structural complexity allows for versatile functionalization, making it valuable for drug discovery pipelines.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 4-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-6-13(9-14)10(15)5-8-17-13/h4-9H2,1-3H3 |
InChI Key |
PKEOJTYJXOXMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CCO2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Spirocyclization and Functional Group Transformations
A representative synthetic route, adapted from related spirocyclic tert-butyl carboxylates and oxo-azaspiro compounds, involves the following key steps:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Formation of precursor keto-amine or keto-alcohol intermediate | Starting from cyclic ketones or lactones, introduce nitrogen functionality via amination or reductive amination | Use of amines, reducing agents like lithium borohydride or sodium borohydride in solvents such as tetrahydrofuran (THF) | Control of stereochemistry important |
| 2. Protection of amine or carboxyl group as tert-butyl ester | Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at room temperature | Boc protection stabilizes amine or carboxyl groups | Ensures selective reactivity in later steps |
| 3. Intramolecular cyclization to form spiro ring | Base-mediated cyclization using cesium carbonate or potassium carbonate in acetonitrile or similar solvents | Temperature range 25-90 °C, reaction time 3-5 hours | Forms the spirocyclic core |
| 4. Oxidation or introduction of oxo group | Use of oxidizing agents or selective ketone formation via controlled oxidation | Palladium on carbon catalyzed oxidation or other mild oxidants | Maintains integrity of spiro system |
| 5. Purification and isolation | Chromatography or recrystallization | Ensures high purity (>95%) | Final compound ready for use |
This general approach is supported by patent literature describing similar spirocyclic tert-butyl carboxylates synthesis, involving seven-step sequences with careful temperature and time control for each step to optimize yield and purity.
Example from Patent Literature (Adapted)
A closely related compound, tert-butyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, has been synthesized via a seven-step process involving:
- Reaction of ethyl malonate with ethanol to form a malonate intermediate.
- Reduction with lithium borohydride in THF.
- Tosylation with p-toluenesulfonyl chloride in dichloromethane.
- Ring closure with cesium carbonate in acetonitrile.
- Reduction with magnesium in methanol.
- Boc protection with Boc anhydride in dichloromethane.
- Final hydrogenation with palladium on carbon in methanol.
| Step | Temperature (°C) | Time (hours) | Key Reagents | Purpose |
|---|---|---|---|---|
| 1 | 25-80 | 5 | Ethyl malonate, ethanol | Formation of malonate intermediate |
| 2 | 0-70 | 2.5 | Lithium borohydride, THF | Reduction |
| 3 | 25 | 12 | p-Toluenesulfonyl chloride, DCM | Tosylation |
| 4 | 25-90 | 3 | Cesium carbonate, acetonitrile | Ring closure |
| 5 | 25-80 | 1 | Magnesium chips, methanol | Reduction |
| 6 | 25 | 12 | Boc anhydride, DCM | Boc protection |
| 7 | 25 | 3 | Pd/C, methanol | Hydrogenation |
This method yields the spirocyclic tert-butyl carboxylate with good control over stereochemistry and purity, suitable for scale-up.
Analytical and Purity Data
- Purity of final product typically >95% as confirmed by chromatographic methods.
- Molecular weight confirmed by mass spectrometry (~255 Da).
- Structural confirmation by NMR (1H, 13C), IR spectroscopy, and X-ray crystallography where available.
- Safety data indicate mild hazards (irritation), requiring standard laboratory precautions.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step synthesis via malonate intermediate and ring closure | 7 steps including reduction, tosylation, cyclization, Boc protection, hydrogenation | High purity, scalable, well-controlled stereochemistry | Multi-step, time-consuming, requires careful temperature control |
| Direct cyclization from keto-amine precursors | Fewer steps, direct ring formation | Simpler, potentially faster | May have lower yields, stereochemical complexity |
| Alternative oxidation and protection strategies | Use of different oxidants or protecting groups | Flexibility in functional group manipulation | Requires optimization for each variant |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Spirocyclic Compounds
Key Observations:
- Oxygen vs. Nitrogen Substitution : The 1-oxa group in the parent compound enhances stability compared to diaza analogues (e.g., tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate), which exhibit higher reactivity due to additional nitrogen sites .
- Stereochemical Complexity : Racemic hydroxy-substituted variants (e.g., racemic-(3S,5S)-tert-butyl 3-hydroxy-...) introduce chirality, critical for enantioselective drug design .
Purity and Commercial Availability
- The parent compound is available at ≥97% purity (Enamine Ltd, 2018), comparable to tert-butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (95–98% purity, Combi-Blocks) .
- Benzyl-substituted derivatives (e.g., Aladdin Scientific’s product) are priced higher due to complex purification steps .
Research and Application Insights
- Drug Discovery : The 4-oxo group in the parent compound facilitates nucleophilic attacks, enabling derivatization into amides or thioesters for protease inhibitors. In contrast, diaza analogues are preferred for metal coordination in catalysis .
- Stability : The 1-oxa-7-aza scaffold demonstrates superior hydrolytic stability over 1,3-dioxo variants, which are prone to ring-opening under acidic conditions .
Biological Activity
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of CHNO and a molecular weight of approximately 255.31 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse structural features that may contribute to various biological effects, particularly in the field of cancer research.
Chemical Structure and Properties
The compound features a tert-butyl group, an oxo group, and an azaspiro framework. These structural elements are crucial for its reactivity and biological activity. The presence of the oxo group allows for nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the spirocyclic structure of this compound. For instance, a series of derivatives based on similar spirocyclic frameworks have shown significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the anticancer activity of several spirocyclic compounds against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Among the tested compounds, those derived from 1-oxa-4-azaspiro[4.5]deca frameworks demonstrated promising results:
- Compound 11h exhibited an IC value of 0.18 µM against A549 cells.
- Compounds 11d , 11h , and 11k showed IC values of 0.08 µM against MDA-MB-231 cells.
- For HeLa cells, compounds 11h , 11k , and 12c had IC values below 0.20 µM .
These findings suggest that modifications to the spirocyclic structure can enhance biological activity, indicating that this compound could serve as a lead compound for further antitumor drug development.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Antitumor Activity |
|---|---|---|---|
| tert-butyl 3-Oxo-1-Oxa-7-Azaspiro[4.5]Decane | 1160246-89-8 | Similar spirocyclic structure | Moderate activity against A549 |
| tert-butyl 2-Oxo-1-Oxa-Azaspiro[4.5]Decane | 30122627 | Different positioning of functional groups | Varied reactivity |
| tert-butyl 2-Oxo-Azaspiro[3.5]Nonane | 1793108 | Variation in ring size | Unique properties compared to others |
This table illustrates how variations in structure can lead to differences in reactivity and biological activity, highlighting the significance of tert-butyl 4-oxo-1-oaxa–7–azaspiro[4.5]decane–7–carboxylate within its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
